molecular formula C18H19F2NOS B2510831 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide CAS No. 478246-00-3

4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide

Cat. No.: B2510831
CAS No.: 478246-00-3
M. Wt: 335.41
InChI Key: QONLHCWXHXEUEW-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide is a chemical compound with the molecular formula C17H18F2NOS It is known for its unique structural properties, which include a fluorobenzyl group and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzylamine: Similar in structure but lacks the sulfanyl linkage.

    4-fluorobenzyl chloride: Contains a chlorine atom instead of the sulfanyl group.

    4-fluorobenzyl alcohol: Contains a hydroxyl group instead of the sulfanyl group.

Uniqueness

4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide is unique due to its combination of fluorobenzyl and sulfanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-fluoro-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NOS/c1-18(2,23-11-13-3-7-15(19)8-4-13)12-21-17(22)14-5-9-16(20)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONLHCWXHXEUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)F)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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